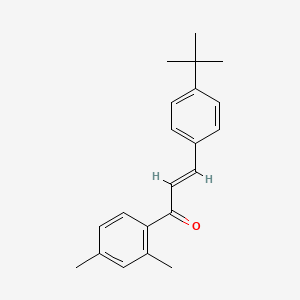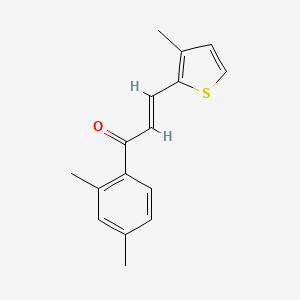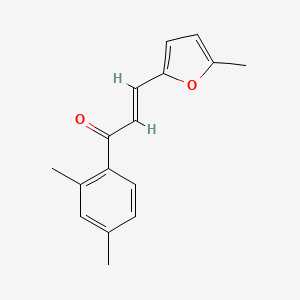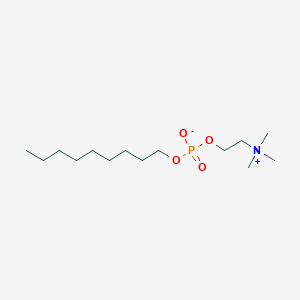
(2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly known as 4-bromo-2,4-dimethylphenylprop-2-en-1-one, is a compound that has recently become of interest in the scientific community. It is a synthetic organic compound belonging to the class of aromatic compounds. This compound has been studied for its potential applications in various fields, including organic synthesis, drug synthesis, and biochemistry.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Brominated compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlight the importance of brominated intermediates in organic synthesis and pharmaceutical manufacturing. The development of practical methods for their synthesis, such as the pilot-scale method reported by Qiu et al. (2009) for 2-Fluoro-4-bromobiphenyl, demonstrates the ongoing research in optimizing production techniques for brominated organic compounds, which could be applicable to the synthesis of "(2E)-3-(4-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one" (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Toxicology
The presence of brominated flame retardants (BFRs) in the environment and their potential risks have been extensively studied. For example, the review by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor air, dust, consumer goods, and food, emphasizing the need for further research on their environmental fate and toxicity. This review could provide insights into the environmental considerations necessary for the use and disposal of "this compound" as a potential BFR (Zuiderveen, Slootweg, & de Boer, 2020).
Material Science and Engineering
Brominated compounds are also significant in material science, particularly in the development of organic light-emitting diode (OLED) materials. The review by Squeo and Pasini (2020) on BODIPY-based materials for OLED applications underscores the role of brominated compounds in advancing organic electronics. Research into the electronic properties of brominated organic compounds could extend to "this compound," potentially finding applications in electronic devices (Squeo & Pasini, 2020).
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMQNPHSNWIEEH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

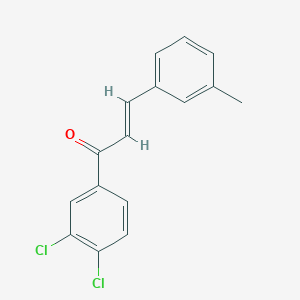

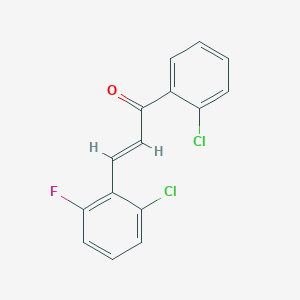
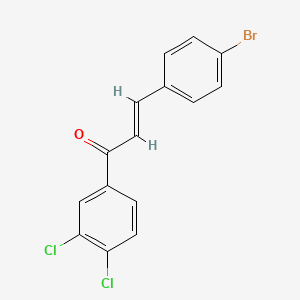

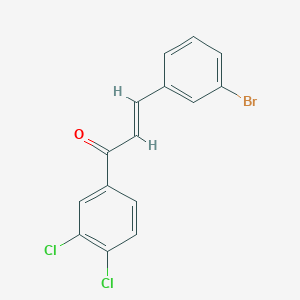
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)

